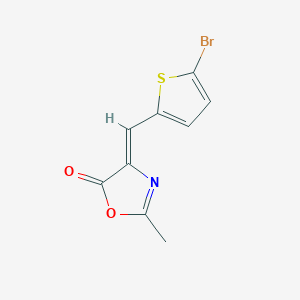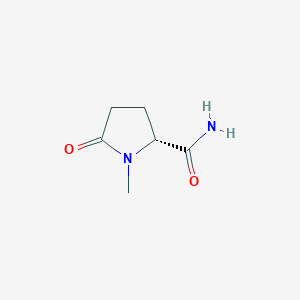
(R)-1-Methyl-5-oxopyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Methyl-5-oxopyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methyl-5-oxopyrrolidine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of starting materials such as N-methyl-2-pyrrolidone and an appropriate carboxylic acid derivative. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of ®-1-Methyl-5-oxopyrrolidine-2-carboxamide may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
®-1-Methyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
®-1-Methyl-5-oxopyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-1-Methyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-1-Methyl-5-oxopyrrolidine-2-carboxamide: The enantiomer of the compound, with similar but distinct properties.
N-Methyl-2-pyrrolidone: A structurally related compound with different functional groups.
Pyrrolidine-2-carboxamide: A similar compound lacking the methyl group.
Uniqueness
®-1-Methyl-5-oxopyrrolidine-2-carboxamide is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it valuable in various research and industrial applications.
特性
分子式 |
C6H10N2O2 |
|---|---|
分子量 |
142.16 g/mol |
IUPAC名 |
(2R)-1-methyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C6H10N2O2/c1-8-4(6(7)10)2-3-5(8)9/h4H,2-3H2,1H3,(H2,7,10)/t4-/m1/s1 |
InChIキー |
KLBSBVDLPIOJRF-SCSAIBSYSA-N |
異性体SMILES |
CN1[C@H](CCC1=O)C(=O)N |
正規SMILES |
CN1C(CCC1=O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12875501.png)
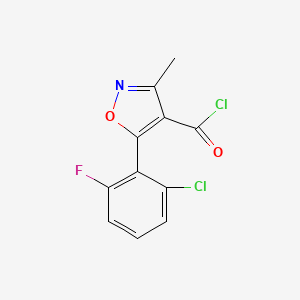
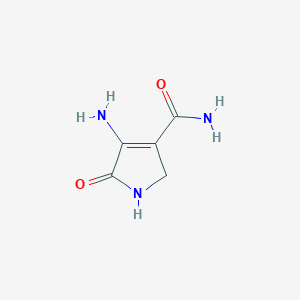
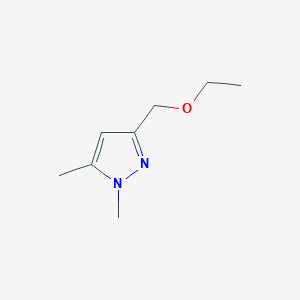
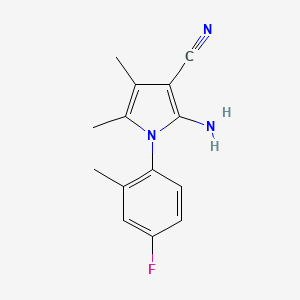
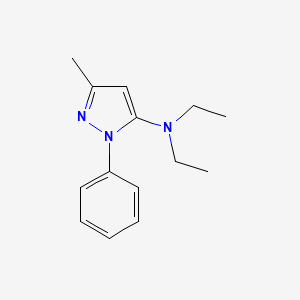

![1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12875539.png)

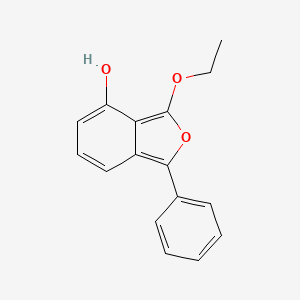

![5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12875566.png)
![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)
